molecular formula C7H4ClNO2 B594201 6-Chlorofuro[3,4-C]pyridin-3(1H)-one CAS No. 1352893-24-3

6-Chlorofuro[3,4-C]pyridin-3(1H)-one

Cat. No.: B594201
CAS No.: 1352893-24-3
M. Wt: 169.564
InChI Key: HLHMQDPCHNSTNH-UHFFFAOYSA-N
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Description

6-Chlorofuro[3,4-C]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system with a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with furan derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chlorofuro[3,4-C]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of furo[3,4-C]pyridin-3(1H)-one derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chlorofuro[3,4-C]pyridin-3(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different positional isomerism.

    6-Chloro-1H-pyrrolo[3,2-b]pyridine: A compound with a pyrrolo ring fused to a pyridine ring, differing in the type of fused ring system.

    6-Chloroimidazo[1,2-a]pyridine: A compound with an imidazo ring fused to a pyridine ring, offering different chemical properties.

Uniqueness

6-Chlorofuro[3,4-C]pyridin-3(1H)-one is unique due to its specific ring fusion and the presence of a chlorine atom at the 6-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

6-chloro-1H-furo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHMQDPCHNSTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352893-24-3
Record name 6-CHLORO-1H,3H-FURO[3,4-C]PYRIDIN-1-ONE
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